Cas no 762295-22-7 (Methyl 3-amino-4-propylamino-benzoate)

Methyl 3-amino-4-propylamino-benzoate is a benzoate ester derivative featuring both amino and propylamino functional groups, making it a versatile intermediate in organic synthesis. Its structure allows for further functionalization, particularly in pharmaceutical and agrochemical applications, where it can serve as a precursor for active compounds. The presence of the ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. The amino groups provide reactive sites for condensation or substitution reactions, enabling the synthesis of heterocycles or complex amines. This compound is valued for its stability and compatibility with a range of synthetic methodologies, offering flexibility in research and industrial processes.
Methyl 3-amino-4-propylamino-benzoate structure
762295-22-7 structure
Product Name:Methyl 3-amino-4-propylamino-benzoate
CAS No:762295-22-7
MF:C11H16N2O2
MW:208.256942749023
CID:550231
PubChem ID:14482250
Update Time:2025-05-25

Methyl 3-amino-4-propylamino-benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3-amino-4-(propylamino)-, methyl ester
    • Benzoic acid, 3-amino-4-(propylamino)-, methyl ester (9CI)
    • Methyl 3-amino-4-(propylamino)benzoate
    • methyl3-amino-4-(propylamino)benzoate
    • DTXSID20560833
    • 762295-22-7
    • SCHEMBL5317595
    • CS-0209570
    • BS-24345
    • AKOS010565140
    • SB77051
    • Methyl 3-amino-4-propylamino-benzoate
    • Inchi: 1S/C11H16N2O2/c1-3-6-13-10-5-4-8(7-9(10)12)11(14)15-2/h4-5,7,13H,3,6,12H2,1-2H3
    • InChI Key: ICPJPXAGTCJEDK-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC(=C(C=1)N)NCCC)=O

Computed Properties

  • Exact Mass: 208.12100
  • Monoisotopic Mass: 208.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • PSA: 64.35000
  • LogP: 2.53150

Methyl 3-amino-4-propylamino-benzoate Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Methyl 3-amino-4-propylamino-benzoate Pricemore >>

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Methyl 3-amino-4-propylamino-benzoate Production Method

Additional information on Methyl 3-amino-4-propylamino-benzoate

Methyl 3-Amino-4-Propylamino-Benzoate: A Comprehensive Overview

Methyl 3-amino-4-propylamino-benzoate, identified by the CAS number 762295-22-7, is a compound of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is a derivative of benzoic acid, with specific substituents that confer unique chemical and biological properties. The molecule consists of a benzoate backbone with an amino group at the 3-position and a propylamino group at the 4-position, making it a versatile structure for further functionalization and application.

The synthesis of methyl 3-amino-4-propylamino-benzoate typically involves multi-step organic reactions, often starting from benzene derivatives. The introduction of amino groups at specific positions is achieved through nucleophilic aromatic substitution or other specialized techniques. The methyl ester group at the benzoate position plays a crucial role in solubility and reactivity, making it suitable for various downstream applications.

Recent studies have highlighted the potential of methyl 3-amino-4-propylamino-benzoate in drug design, particularly in the development of bioactive molecules targeting specific receptors or enzymes. The compound's structure allows for easy modification, enabling researchers to explore its pharmacokinetic properties and bioavailability. For instance, research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity, suggesting its potential in treating chronic inflammatory diseases.

In addition to its pharmaceutical applications, methyl 3-amino-4-propylamino-benzoate has found utility in agrochemicals, where it serves as a precursor for herbicides and fungicides. Its ability to interact with biological systems at multiple levels makes it a valuable compound for developing environmentally friendly agricultural solutions.

The chemical stability of methyl 3-amino-4-propylamino-benzoate under various conditions has been extensively studied. Research indicates that the compound exhibits good thermal stability and resistance to hydrolysis under neutral conditions, which are critical factors for its industrial applications. Furthermore, its spectral properties, including UV-Vis and NMR spectra, have been characterized, providing valuable insights into its electronic structure and molecular interactions.

From a materials science perspective, methyl 3-amino-4-propylamino-benzoate has been explored as a building block for advanced materials such as polymers and nanoparticles. Its functional groups enable easy cross-linking and surface modification, making it a candidate for applications in drug delivery systems and sensors.

In conclusion, methyl 3-amino-4-propylamino-benzoate (CAS No. 762295-22-7) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties make it an attractive target for further research and development. As ongoing studies continue to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.

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